1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound with a complex structure It contains a pyrrolone core substituted with various functional groups, including a dimethylamino propyl chain, a fluorobenzoyl group, a hydroxy group, and a methylphenyl group
Preparation Methods
The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone core and subsequent functionalization. The synthetic route may include the following steps:
Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors to form the pyrrolone ring.
Introduction of Functional Groups: The dimethylamino propyl chain, fluorobenzoyl group, hydroxy group, and methylphenyl group are introduced through various reactions, such as alkylation, acylation, and hydroxylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating certain conditions.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
- 4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
These compounds share a similar pyrrolone core but differ in the substituents attached to the core
Properties
Molecular Formula |
C23H25FN2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25FN2O3/c1-15-5-7-16(8-6-15)20-19(21(27)17-9-11-18(24)12-10-17)22(28)23(29)26(20)14-4-13-25(2)3/h5-12,20,27H,4,13-14H2,1-3H3/b21-19+ |
InChI Key |
RHJNWNYWTJAAOJ-XUTLUUPISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
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